4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one
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Overview
Description
4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure characterized by a cyclohexadienone core substituted with diphenylmethylidene and tetramethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one typically involves the reaction of tetramethylcyclohexadienone with benzaldehyde derivatives under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the cyclohexadienone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, altering their activity.
Pathways Involved: Modulating signaling pathways, such as oxidative stress response or apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Diphenylmethylidene)-3,3-diphenyloxetan-2-one
- 4-Methylimidazole
- MMDA (3-methoxy-4,5-methylenedioxyamphetamine)
Uniqueness
4-(Diphenylmethylidene)-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern and the presence of both diphenylmethylidene and tetramethyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
71010-38-3 |
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Molecular Formula |
C23H22O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-benzhydrylidene-2,3,5,6-tetramethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C23H22O/c1-15-17(3)23(24)18(4)16(2)21(15)22(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14H,1-4H3 |
InChI Key |
YTKVQOFWGUNKKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=C(C2=CC=CC=C2)C3=CC=CC=C3)C)C)C |
Origin of Product |
United States |
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